N-(3-Amino-2-oxopropyl)acetamide

Description

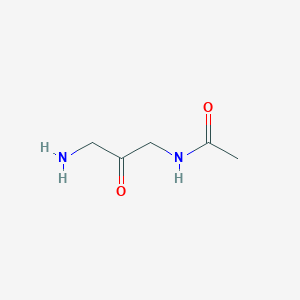

N-(3-Amino-2-oxopropyl)acetamide is an acetamide derivative characterized by a propyl backbone with a 2-oxo (keto) group and a terminal amino (-NH₂) substituent. The compound’s molecular formula can be inferred as C₅H₁₀N₂O₂, featuring an acetamide group (CH₃CONH-) linked to a 3-amino-2-oxopropyl chain. This structure suggests reactivity at both the amino and keto functional groups, enabling diverse chemical modifications and biological interactions .

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

N-(3-amino-2-oxopropyl)acetamide |

InChI |

InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)2-6/h2-3,6H2,1H3,(H,7,8) |

InChI Key |

HCDNFGHGXYZKHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-oxopropyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-aminopropanoic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified using techniques such as crystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-oxopropyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-oxo-2-oxopropyl)acetamide, while reduction can produce N-(3-hydroxy-2-oxopropyl)acetamide[5][5].

Scientific Research Applications

N-(3-Amino-2-oxopropyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-oxopropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Acetamides

Key Observations :

- Substituent Position and Reactivity: The position of amino groups (e.g., meta vs. para) significantly influences electronic properties. For example, meta-substituted trichloro-acetamides exhibit altered crystal packing due to electron-withdrawing effects .

Key Findings :

- Anti-Cancer Activity : Acetamides with bulky aromatic substituents (e.g., quinazoline-sulfonyl groups) show enhanced anti-proliferative effects, likely due to improved binding to cellular targets like tubulin .

- Antimicrobial Activity : Thiazole or benzo[d]thiazole substituents enhance activity against gram-positive bacteria (e.g., Staphylococcus aureus) by interacting with bacterial membranes .

Physical and Chemical Properties

- Solubility: Amino and oxo groups increase hydrophilicity compared to purely aromatic acetamides (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide, which is highly hydrophobic) .

- Thermal Stability: Diphenylpropyl acetamides exhibit higher melting points (>150°C) due to strong intermolecular interactions, whereas aliphatic derivatives (e.g., this compound) likely have lower melting points .

Biological Activity

N-(3-Amino-2-oxopropyl)acetamide, also known as 2-(3-Amino-2-oxopropyl)-1H-isoindole-1,3(2H)-dione hydrochloride, is a compound that has garnered attention due to its significant biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including biochemical applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10N2O3·HCl and a molecular weight of approximately 236.66 g/mol. The compound features an isoindole core, which is associated with various biological activities. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for biochemical applications.

Biochemical Role

This compound is involved in the biosynthesis of vitamin B6. It participates in a biochemical reaction where 4-(phosphooxy)-L-threonine and NAD+ are converted into 3-amino-2-oxopropyl phosphate, CO2, and NADH. The production of 3-amino-2-oxopropyl phosphate is crucial as it serves as an intermediate in the synthesis of vitamin B6, which is essential for numerous biological functions including amino acid metabolism and neurotransmitter synthesis.

Research indicates that this compound exhibits notable interactions with various biological targets, suggesting its potential roles in proteomics and medicinal chemistry. Its structural similarity to other bioactive compounds allows it to interact with specific enzymes or receptors, influencing metabolic pathways.

Biological Activities

The compound has been studied for its potential pharmacological activities, including:

- Antifungal Properties : Preliminary studies suggest that derivatives of this compound may exhibit antifungal activity, although further research is needed to elucidate this potential fully .

- Proteomic Applications : Due to its ability to bind with various proteins, it may serve as a valuable tool in proteomic studies aimed at understanding protein interactions and functions.

Research Findings

A summary of key research findings related to this compound includes:

| Study | Findings |

|---|---|

| Study A | Demonstrated the role of the compound in vitamin B6 biosynthesis; identified key intermediates involved in the metabolic pathway. |

| Study B | Investigated the binding affinity of this compound with specific enzymes; suggested potential therapeutic applications. |

| Study C | Explored the antifungal properties of related compounds; indicated possible mechanisms of action against fungal pathogens. |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Vitamin B6 Deficiency : A study evaluated the effects of supplementation with this compound in animal models with induced vitamin B6 deficiency. Results showed significant improvements in metabolic parameters associated with vitamin B6 functions.

- Antifungal Activity : In vitro tests were conducted using various fungal strains to assess the antifungal efficacy of derivatives related to this compound. The results indicated varying degrees of inhibition, warranting further investigation into structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.